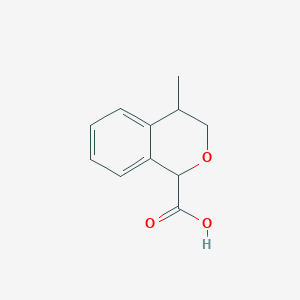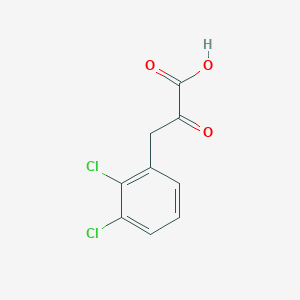
Ethyl 2-amino-4-bromo-3,5-difluorobenzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 2-amino-4-bromo-3,5-difluorobenzoate is an organic compound that belongs to the class of benzoates It is characterized by the presence of an ethyl ester group, an amino group, a bromine atom, and two fluorine atoms attached to a benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-amino-4-bromo-3,5-difluorobenzoate typically involves the esterification of 2-amino-4-bromo-3,5-difluorobenzoic acid with ethanol in the presence of an acid catalyst. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester. The general reaction scheme is as follows:
2-amino-4-bromo-3,5-difluorobenzoic acid+ethanolacid catalystEthyl 2-amino-4-bromo-3,5-difluorobenzoate+water
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can lead to higher purity and consistent product quality.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-amino-4-bromo-3,5-difluorobenzoate can undergo various chemical reactions, including:
Nucleophilic substitution: The bromine atom can be replaced by other nucleophiles such as amines, thiols, or alkoxides.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Ester hydrolysis: The ester bond can be cleaved under acidic or basic conditions to yield the corresponding carboxylic acid and ethanol.
Common Reagents and Conditions
Nucleophilic substitution: Sodium azide, potassium thiolate, or sodium alkoxide in polar aprotic solvents like dimethyl sulfoxide.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Ester hydrolysis: Aqueous hydrochloric acid or sodium hydroxide solution.
Major Products Formed
Nucleophilic substitution: Substituted benzoates with different functional groups replacing the bromine atom.
Reduction: Ethyl 2-amino-3,5-difluorobenzoate.
Ester hydrolysis: 2-amino-4-bromo-3,5-difluorobenzoic acid and ethanol.
Scientific Research Applications
Ethyl 2-amino-4-bromo-3,5-difluorobenzoate has several applications in scientific research:
Medicinal Chemistry: It serves as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Materials Science: The compound can be used in the development of photoactive materials and molecular switches due to its unique electronic properties.
Organic Synthesis: It is utilized as an intermediate in the synthesis of more complex organic molecules, including agrochemicals and dyes.
Mechanism of Action
The mechanism of action of Ethyl 2-amino-4-bromo-3,5-difluorobenzoate depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The presence of the amino, bromine, and fluorine groups can influence the compound’s binding affinity and selectivity towards its molecular targets.
Comparison with Similar Compounds
Ethyl 2-amino-4-bromo-3,5-difluorobenzoate can be compared with other similar compounds such as:
Ethyl 2-amino-4,5-difluorobenzoate: Lacks the bromine atom, which may result in different reactivity and applications.
Ethyl 4-bromo-3,5-difluorobenzoate: Lacks the amino group, affecting its potential use in medicinal chemistry.
Mthis compound: Contains a methyl ester group instead of an ethyl ester, which can influence its physical properties and reactivity.
This compound stands out due to the combination of its functional groups, making it a versatile compound for various research and industrial applications.
Properties
Molecular Formula |
C9H8BrF2NO2 |
|---|---|
Molecular Weight |
280.07 g/mol |
IUPAC Name |
ethyl 2-amino-4-bromo-3,5-difluorobenzoate |
InChI |
InChI=1S/C9H8BrF2NO2/c1-2-15-9(14)4-3-5(11)6(10)7(12)8(4)13/h3H,2,13H2,1H3 |
InChI Key |
IZWMBXVQFIBJPK-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=CC(=C(C(=C1N)F)Br)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![3-[Ethyl(phosphonomethyl)amino]propanoic acid hydrochloride](/img/structure/B13517845.png)
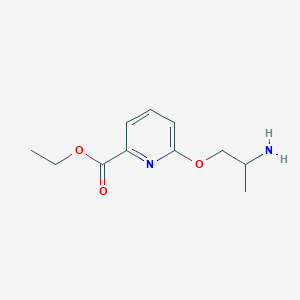
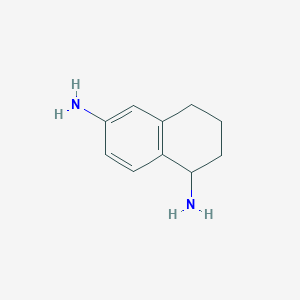
![3-(trifluoromethyl)-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyridine-6-carboxylicacid](/img/structure/B13517856.png)


![tert-butyl N-[1-(3-chlorophenyl)-2-fluoroethyl]carbamate](/img/structure/B13517867.png)
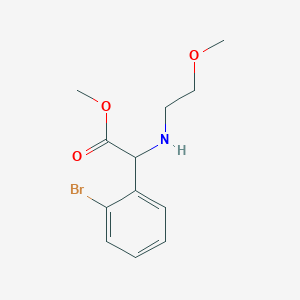

![2,2-Difluoro-2-[6-(trifluoromethyl)pyridin-2-yl]aceticacid](/img/structure/B13517878.png)
![2-Tert-butyl1-methyl4-(azidomethyl)-2-azabicyclo[2.1.1]hexane-1,2-dicarboxylate](/img/structure/B13517884.png)
